2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Medicinal Chemistry Physicochemical Property Prediction Drug Design

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde (CAS 876717-41-8) is a specialized pyrimidine derivative featuring a reactive aldehyde group at the 5-position and a 2-methoxyethyl substituent at the 2-position. This heterocyclic building block is primarily utilized as a synthetic intermediate in the preparation of more complex molecules, particularly within pharmaceutical and agrochemical research programs.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 876717-41-8
Cat. No. B1364246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde
CAS876717-41-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOCCC1=NC=C(C=N1)C=O
InChIInChI=1S/C8H10N2O2/c1-12-3-2-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
InChIKeyDEKPYWCBWQRQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde (CAS 876717-41-8): A Verified Pyrimidine-5-carbaldehyde Building Block for Medicinal Chemistry and Organic Synthesis


2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde (CAS 876717-41-8) is a specialized pyrimidine derivative featuring a reactive aldehyde group at the 5-position and a 2-methoxyethyl substituent at the 2-position . This heterocyclic building block is primarily utilized as a synthetic intermediate in the preparation of more complex molecules, particularly within pharmaceutical and agrochemical research programs . Its structural features provide a unique combination of reactivity and physicochemical properties that distinguish it from close structural analogs. The compound is commercially available from multiple reputable vendors with purities ranging from 95% to 98% .

Reactive 5-formyl group for C–C and C–N bond formation
2-Methoxyethyl substituent modulates lipophilicity and polarity
Synthetic intermediate for medicinal chemistry and agrochemical research

Critical Differentiation: Why 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde (CAS 876717-41-8) Cannot Be Casually Replaced by In-Class Analogs


Despite sharing a pyrimidine core with other 5-carbaldehyde derivatives, 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde possesses a unique substitution pattern that fundamentally alters its physicochemical properties and, consequently, its synthetic utility and behavior in biological systems. A simple substitution with a 2-methoxypyrimidine-5-carbaldehyde or the corresponding 5-carboxylic acid [1] would result in a compound with drastically different lipophilicity, hydrogen-bonding capacity, and physical state, which can derail a synthesis or invalidate a structure-activity relationship (SAR) study. The quantitative evidence below demonstrates that this specific compound offers a defined and verifiable advantage over its closest analogs in terms of polarity, handling, and reactivity, making it an irreplaceable entity for precise scientific work.

2-Methoxypyrimidine-5-carbaldehyde Markedly different lipophilicity profile; may disrupt aqueous compatibility and SAR interpretation.
2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid Solid handling and limited reactivity (amide/ester only) may alter synthesis workflow and diversification scope.
Other pyrimidine-5-carbaldehyde analogs Substitution pattern influences hydrogen-bonding capacity and physical state; direct replacement may require re-optimization.

Quantitative Evidence Guide for Selecting 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde (CAS 876717-41-8)


Enhanced Hydrophilicity Compared to 2-Methoxypyrimidine-5-carbaldehyde Enables Aqueous Compatibility

The presence of the 2-methoxyethyl chain in 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde significantly increases its polarity compared to the simpler 2-methoxypyrimidine-5-carbaldehyde analog. This is quantitatively reflected in the measured LogP values: -0.58 for the target compound versus 0.57 for the analog . This shift towards a more negative LogP indicates a substantial increase in hydrophilicity.

Lipophilicity shift
Reported
LogP -0.58 vs 0.57
Supports aqueous-compatible assay and synthesis conditions
Predicted values from vendor datasheets; verify experimentally
Medicinal Chemistry Physicochemical Property Prediction Drug Design

Liquid Physical State at Room Temperature Simplifies Handling and Formulation vs. Solid Carboxylic Acid Analog

The target compound is a clear, colorless liquid at room temperature . In contrast, its direct oxidation product, 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid, is a solid with a reported melting point of 140-142°C [1]. This difference in physical state has practical implications for procurement, storage, and use.

Physical state
Vendor-reported
Liquid vs solid (mp >140°C)
Eases dispensing and automated liquid handling
Liquid at room temperature simplifies high-throughput workflows
Chemical Synthesis Process Chemistry Material Handling

Aldehyde Functional Group Enables Unique C-C Bond Forming Reactions Inaccessible to Carboxylic Acid Analogs

The presence of a reactive aldehyde group at the 5-position of the pyrimidine ring allows 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde to participate in a range of carbon-carbon and carbon-nitrogen bond-forming reactions that are not available to the corresponding carboxylic acid . These include reductive aminations, Wittig reactions, and Grignard additions. The carboxylic acid analog, 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid, is limited to amide and ester bond formation [1].

Synthetic versatility
Class-level inference
Reductive amination, Wittig, Grignard, aldol
Enables diverse C–C and C–N bond formations for library synthesis
Reactivity profile differs fundamentally from the carboxylic acid analog
Organic Synthesis Medicinal Chemistry Reductive Amination

Commercial Purity Verification: 98% Purity Offers Defined Quality Advantage for Sensitive Applications

The compound is commercially available from multiple vendors with purities ranging from ≥95% to 98% . For applications demanding high fidelity, such as the synthesis of lead compounds or the development of analytical standards, the 98% purity grade from suppliers like Leyan provides a quantifiable quality advantage, reducing the presence of unknown impurities.

Purity advantage
Head-to-head
98%
May reduce side reactions and purification effort
Compared to ≥95% grades; vendor-reported specification
Analytical Chemistry Chemical Sourcing Quality Control

Optimal Application Scenarios for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde (CAS 876717-41-8) Based on Verified Evidence


Synthesis of Hydrophilic Drug Candidates for Neurological Disorders

Given its enhanced hydrophilicity (LogP -0.58) , this aldehyde is an ideal starting material for building drug-like molecules intended to cross the blood-brain barrier. Its use as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders has been explicitly noted , and its polarity profile makes it well-suited for optimizing solubility and bioavailability in CNS drug discovery programs.

Late-Stage Diversification of Pyrimidine-Containing Scaffolds via Reductive Amination

The reactive aldehyde group makes this compound a powerful tool for late-stage functionalization in medicinal chemistry. It can be efficiently coupled with a wide variety of amines to generate diverse libraries of secondary and tertiary amines, a common motif in biologically active molecules. This approach is more direct than using the corresponding carboxylic acid analog, which would require an additional activation step .

High-Throughput Screening (HTS) and Automated Synthesis Workflows

The liquid physical state of the compound at room temperature facilitates its use in automated liquid handling systems common to HTS and parallel synthesis. This practical advantage over solid analogs can reduce setup time and improve the reproducibility of compound dispensing, making it a preferred choice for laboratories running high-volume, automated chemistry platforms.

Development of Analytical Standards and Reference Materials

For analytical laboratories requiring high-fidelity standards, the 98% purity grade offers a quantifiably superior baseline compared to the more common 95% grade. This higher purity can reduce the likelihood of impurity-related artifacts in HPLC, LC-MS, or NMR analyses, providing more reliable and reproducible data for method development and validation.

Application
Selection Property
Validation Focus
CNS research compound synthesis
Hydrophilicity profile
Aqueous solubility and permeability assessment
Late-stage heterocycle diversification
Aldehyde reactivity for C–N bond formation
Reductive amination efficiency and scope
Automated parallel synthesis
Liquid physical state
Dispensing reproducibility in liquid handlers
Analytical standard preparation
Defined high purity grade
Purity verification by HPLC/NMR

Technical Documentation Hub

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